molecular formula C10H13NOS B13088529 6',7'-Dihydro-5'H-spiro[oxolane-3,4'-thieno[3,2-c]pyridine]

6',7'-Dihydro-5'H-spiro[oxolane-3,4'-thieno[3,2-c]pyridine]

Cat. No.: B13088529
M. Wt: 195.28 g/mol
InChI Key: DSPROXHFRMNDHC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6’,7’-Dihydro-5’H-spiro[oxolane-3,4’-thieno[3,2-c]pyridine] involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues can be achieved using manganese(II) triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant at 25°C in water . Industrial production methods may involve similar synthetic routes but optimized for larger scale production.

Chemical Reactions Analysis

6’,7’-Dihydro-5’H-spiro[oxolane-3,4’-thieno[3,2-c]pyridine] undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like t-BuOOH and reducing agents such as hydrazine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxo derivatives, while reduction reactions can produce dihydro derivatives .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be studied for its potential pharmacological properties and interactions with biological targets. Additionally, it can be used in the development of new materials and industrial processes .

Mechanism of Action

The mechanism of action of 6’,7’-Dihydro-5’H-spiro[oxolane-3,4’-thieno[3,2-c]pyridine] involves its interaction with specific molecular targets and pathways. The presence of the pyridine nitrogen in the structure allows for protonation in enzyme active sites, providing resonance stabilization of carbanionic intermediates . This interaction can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Properties

Molecular Formula

C10H13NOS

Molecular Weight

195.28 g/mol

IUPAC Name

spiro[6,7-dihydro-5H-thieno[3,2-c]pyridine-4,3'-oxolane]

InChI

InChI=1S/C10H13NOS/c1-4-11-10(3-5-12-7-10)8-2-6-13-9(1)8/h2,6,11H,1,3-5,7H2

InChI Key

DSPROXHFRMNDHC-UHFFFAOYSA-N

Canonical SMILES

C1CNC2(CCOC2)C3=C1SC=C3

Origin of Product

United States

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